molecular formula C9H8F2O B1437778 3-(3,5-Difluorophenyl)propenol CAS No. 405937-98-6

3-(3,5-Difluorophenyl)propenol

Cat. No. B1437778
M. Wt: 170.16 g/mol
InChI Key: LTGHGWDPLZTILW-OWOJBTEDSA-N
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Description

3-(3,5-Difluorophenyl)propenol is a chemical compound with the linear formula C9H8F2O . It has a molecular weight of 170.16 and is typically a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is (2E)-3-(3,5-difluorophenyl)-2-propen-1-ol .


Molecular Structure Analysis

The InChI code for 3-(3,5-Difluorophenyl)propenol is 1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(3,5-Difluorophenyl)propenol has a molecular weight of 170.16 . It is typically a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Crystallographic Properties : Shibakami and Sekiya (1994) studied the X-ray crystallographic properties of 3,5-difluorophenol, revealing an amphiphilic layer-like arrangement in the crystal structure, with hydrophilic contacts involving OH groups and H atoms, and hydrophobic contacts involving F atoms. This unique arrangement is not observed in the crystal structure of phenol (Shibakami & Sekiya, 1994).

  • Functionalization of Difluorophenols : Marzi, Gorecka, and Schlosser (2004) demonstrated the conversion of various difluorophenols, including 3,5-difluorophenol, into di- or trifluorinated hydroxybenzoic acids through organometallic intermediates. This research highlights the potential of the organometallic approach to diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

  • Nucleophilic Aromatic Substitution in Polymer Science : Kaiti et al. (2006) reported the synthesis and nucleophilic aromatic substitution behavior of 3,5-difluorophenyl sulfone. This work contributes to the understanding of electrophilic sites activated by phenylsulfonyl groups and the development of high molecular weight, amorphous poly(arylene ether)s (Kaiti et al., 2006).

  • Synthesis and Anticancer Properties : Yamali et al. (2017) synthesized compounds using 3,5-difluorophenyl, exhibiting cytotoxic activities towards various human tumor cell lines, including gingival carcinoma and oral squamous cell carcinoma derived from the tongue. This research suggests the potential of these compounds as anticancer agents (Yamali et al., 2017).

  • Photophysical and Photochemical Properties : Erdogan, Bulut, and Çamur (2015) synthesized novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl)coumarin moieties, exploring their photophysical and photochemical properties. These findings contribute to the understanding of the light-induced properties of these compounds (Erdogan, Bulut, & Çamur, 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGHGWDPLZTILW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)propenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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